![molecular formula C19H16BrClN2O4S B2531234 (4-(4-溴苯基)-6-氯-1,1-二氧化-4H-苯并[b][1,4]噻嗪-2-基)(吗啉代)甲酮 CAS No. 1251625-04-3](/img/structure/B2531234.png)

(4-(4-溴苯基)-6-氯-1,1-二氧化-4H-苯并[b][1,4]噻嗪-2-基)(吗啉代)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

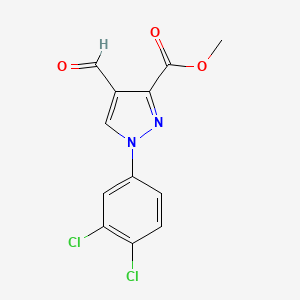

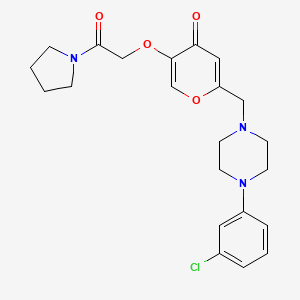

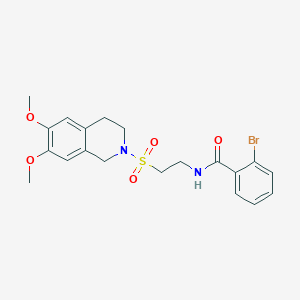

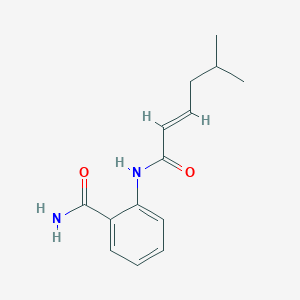

The compound , (4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, is a complex organic molecule that appears to be related to the family of benzothiazine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated phenols with acyl chlorides. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride, as described in the first paper . This suggests that the synthesis of the compound might also involve a halogenated phenol (4-bromophenyl) and a suitable acyl chloride derivative, possibly incorporating a morpholino group and a benzothiazine moiety.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity. For example, the crystal structure of the synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone is monoclinic with specific cell data and space group . The title compound from the second paper features a tetrahydropyrazine ring with a distorted half-chair conformation and a bromobenzaldehyde substituent with an axial orientation . These findings indicate that the compound may also exhibit a complex molecular geometry, potentially with intramolecular interactions such as π-π stacking, as seen in the second paper's compound .

Chemical Reactions Analysis

The chemical reactions involving these compounds are not detailed in the provided papers. However, based on the structural information, it can be inferred that the compound may participate in reactions typical of benzothiazines and halogenated aromatics, such as substitution reactions where the halogen acts as a leaving group or the involvement in the formation of hydrogen bonds as seen in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the crystal structure and physical data of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, such as the monoclinic space group, cell dimensions, and density, provide a basis for inferring that the compound may also crystallize in a complex system and possess significant molecular density . The intermolecular hydrogen bonds observed in the second paper's compound suggest that similar interactions may influence the physical properties of the compound , such as its solubility and melting point .

科学研究应用

合成和化学性质

研究工作致力于合成与该化合物相关的化合物的新衍生物,重点是合成新的吗啉衍生物并探索它们的化学性质。例如,Karimian 等人。(2017 年) 描述了 4-(4,7,7-三甲基-7,8-二氢-6H-苯并[b]嘧啶并[5,4-e][1,4]噻嗪-2-基)吗啉的新衍生物的合成,重点介绍了通过光谱方法进行亲核取代和表征的过程 (Karimian 等人,2017 年)。这些合成途径提供了对可应用于该特定化合物的合成和研究的方法的见解。

抗氧化性能

衍生物的抗氧化性能,特别是涉及溴化和吗啉基团的衍生物,已经过研究,为类似化合物的潜在生物医学应用提供了见解。Çetinkaya 等人。(2012 年) 合成了具有溴的衍生物并研究了它们的体外抗氧化活性,提供了合成的溴酚的有效抗氧化能力的证据 (Çetinkaya 等人,2012 年)。

催化和合成应用

吗啉衍生物已因其在合成化学中的催化应用而被探索,如 Salari 等人的工作所示。(2017 年),他们开发了一种以 DABCO 为催化剂的合成相关化合物的非对映选择性合成方法 (Salari 等人,2017 年)。这些研究表明该化合物在促进合成反应和提高选择性方面的潜在应用。

作用机制

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

It is known that similar compounds interact with their targets, leading to antimicrobial and anticancer effects . The molecular docking studies carried out on similar compounds have shown good docking scores within the binding pocket of selected receptors .

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Pharmacokinetics

Molecular docking studies on similar compounds have shown promising adme properties .

Result of Action

Similar compounds have been shown to have promising antimicrobial activity and were found to be active against breast cancer cell lines .

未来方向

属性

IUPAC Name |

[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClN2O4S/c20-13-1-4-15(5-2-13)23-12-18(19(24)22-7-9-27-10-8-22)28(25,26)17-6-3-14(21)11-16(17)23/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQVAQKHLKPWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)